

physical and chemical characteristics of Saquinavir-d9

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Compound of Interest

Compound Name: Saquinavir-d9

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **Saquinavir-d9**

Introduction

Saquinavir-d9 is the deuterated analog of Saquinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] As a stable isotope-labeled compound, **Saquinavir-d9** serves as an invaluable internal standard for the quantification of Saquinavir in biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement of the parent drug's concentration, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.[2][3]

This guide provides a comprehensive overview of the physical and chemical properties of **Saquinavir-d9**, detailed experimental protocols for its use, and a visual representation of the mechanism of action and metabolic pathway of its non-deuterated counterpart, Saquinavir.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Saquinavir-d9** are summarized in the table below.

Property	Value	Citations
IUPAC Name	(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide	[2]
Synonyms	Ro 31-8959-d9	[1][2]
CAS Number	1356355-11-7	[1][2][3]
Molecular Formula	C ₃₈ H ₄₁ D ₉ N ₆ O ₅	[2][3][5]
Molecular Weight	679.90 g/mol	[3][4][5]
Appearance	Solid	[3]
Purity	≥99% deuterated forms (d ₁ -d ₉)	[3]
Solubility	Soluble in Chloroform and Methanol	[3]
Storage Conditions	-20°C, dry and sealed	[3][4]
Stability	Stable for at least 4 years under recommended storage conditions	[3]

Experimental Protocols

Saquinavir-d9 is primarily utilized as an internal standard in analytical methods to ensure the accuracy and precision of Saquinavir quantification. Below are detailed protocols for common applications.

Quantification of Saquinavir in Biological Samples by LC-MS/MS

This method is adapted from a validated procedure for the determination of Saquinavir in human plasma, saliva, and urine.^[6]

3.1.1 Sample Preparation (Liquid-Liquid Extraction)

- To 100 μ L of the biological sample (plasma, saliva, or urine), add a known concentration of **Saquinavir-d9** as the internal standard.
- Add 50 μ L of 1 M NaOH to alkalize the sample.
- Add 1 mL of ethyl acetate as the extraction solvent.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
- Transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

3.1.2 Chromatographic Conditions

- HPLC System: A system capable of isocratic elution.
- Column: Kromasil C18, 5 μ m, 100 x 2.1 mm (or equivalent).
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40°C.

- Injection Volume: 10 μ L.

3.1.3 Mass Spectrometry Conditions

- Mass Spectrometer: A tandem mass spectrometer.
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection: Selected Reaction Monitoring (SRM).
 - Monitor the specific precursor-to-product ion transitions for both Saquinavir and **Saquinavir-d9**.
- Quantification: The concentration of Saquinavir in the sample is determined by calculating the peak area ratio of Saquinavir to **Saquinavir-d9** and comparing it to a standard curve.

Quantification of Saquinavir in Human Plasma by HPLC-UV

This protocol is based on an established HPLC method with UV detection for Saquinavir.^[7] While the original method used a stereoisomer as an internal standard, **Saquinavir-d9** is also suitable for methods where UV detection is coupled with mass spectrometry or for method development.

3.2.1 Sample Preparation (Diethyl Ether Extraction)

- Spike plasma samples with a known amount of **Saquinavir-d9**.
- Perform a liquid-liquid extraction using diethyl ether.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase.

3.2.2 Chromatographic Conditions

- Column: Nucleosil 3C8.

- Mobile Phase: Isocratic elution with 5 mM H₂SO₄ (pH 3.5) and acetonitrile (75.5:24.5, v/v) containing 10 mM tetrabutylammonium hydrogen sulfate.[7]
- Column Temperature: 45°C.[7]
- Detection: UV detection at 240 nm.[7]

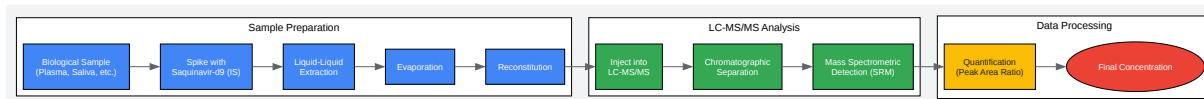
Mechanism of Action and Metabolism of Saquinavir

Saquinavir is an antiretroviral drug that acts as a competitive inhibitor of HIV protease, an enzyme essential for the HIV life cycle.[8][9] By binding to the active site of the protease, Saquinavir prevents the cleavage of the viral Gag-Pol polyprotein precursors into mature, functional proteins.[8][10] This disruption results in the production of immature, non-infectious viral particles.[10]

The oral bioavailability of Saquinavir is low due to incomplete absorption and extensive first-pass metabolism, primarily occurring in the liver and small intestine.[9][11][12] The biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[11][12][13] This metabolism leads to the formation of several inactive mono- and di-hydroxylated metabolites.[11][12] To enhance its therapeutic efficacy, Saquinavir is often co-administered with a potent CYP3A4 inhibitor like Ritonavir, which significantly increases Saquinavir's plasma concentration.[8]

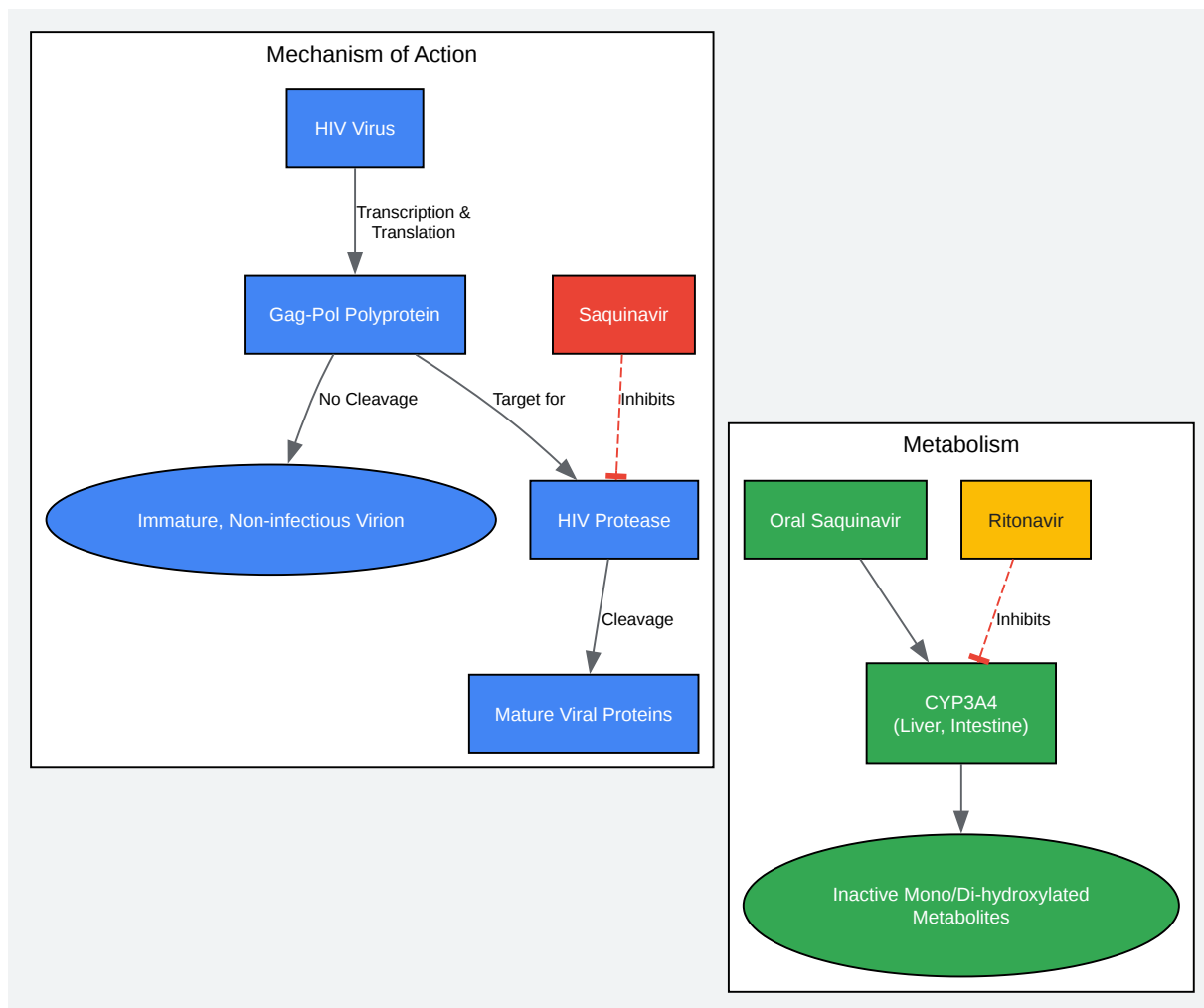
Visualizations

The following diagrams illustrate the experimental workflow for Saquinavir quantification and the mechanism of action and metabolic pathway of Saquinavir.



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Caption: Workflow for the quantification of Saquinavir using **Saquinavir-d9** as an internal standard.



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Caption: Mechanism of action and metabolic pathway of Saquinavir.

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